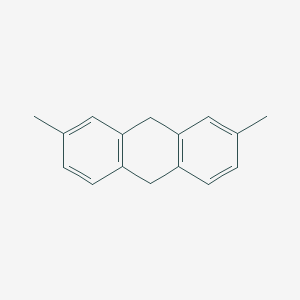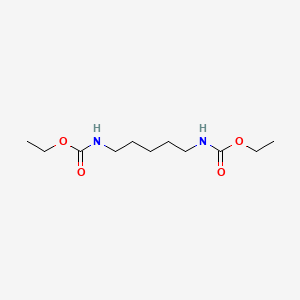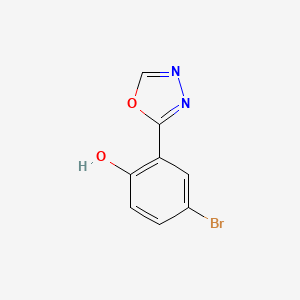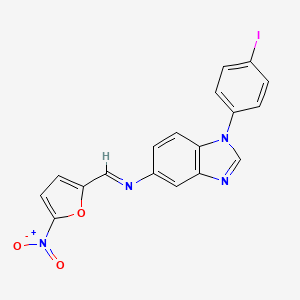![molecular formula C21H19FN2 B11941815 2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline CAS No. 853331-14-3](/img/structure/B11941815.png)
2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-フルオロ-10-(ピペリジン-1-イル)-11H-インデノ[1,2-b]キノリンは、フルオロ基、ピペリジン環、およびインデノキノリン骨格を組み合わせたユニークな構造を持つ複雑な有機化合物です。この化合物は、その潜在的な生物活性および創薬における用途のために、医薬品化学および有機合成の分野で大きな関心を集めています。
準備方法
合成経路および反応条件
2-フルオロ-10-(ピペリジン-1-イル)-11H-インデノ[1,2-b]キノリンの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、適切な前駆体を制御された条件下で環化するものです。反応条件には、テトラヒドロフランなどの溶媒と、パラジウム錯体などの触媒を使用し、カップリング反応を促進することがよくあります .
工業生産方法
この化合物の工業生産は、同様の合成経路を伴う場合がありますが、より大規模に行われます。連続フローリアクターと自動合成プラットフォームの使用は、生産プロセスの効率と収率を高めることができます。 さらに、温度、圧力、試薬濃度などの反応条件の最適化は、大規模合成にとって不可欠です .
化学反応の分析
反応の種類
2-フルオロ-10-(ピペリジン-1-イル)-11H-インデノ[1,2-b]キノリンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化して、酸素含有官能基を導入することができます。
還元: 水素化アルミニウムリチウムなどの試薬を使用した還元反応は、化合物内の特定の官能基を還元された形に変換することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化アルミニウムリチウム。
置換: メタノール中のメトキシドナトリウム。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は、ヒドロキシル基またはカルボニル基を持つキノリン誘導体をもたらす可能性がありますが、還元はアミン誘導体をもたらす可能性があります .
科学研究への応用
2-フルオロ-10-(ピペリジン-1-イル)-11H-インデノ[1,2-b]キノリンは、いくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用と抗がん作用を持つ生物活性化合物としての可能性について調査されています。
医学: 特に特定の酵素または受容体にターゲティングすることにより、創薬におけるその潜在的な用途について調査されています。
科学的研究の応用
2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
作用機序
2-フルオロ-10-(ピペリジン-1-イル)-11H-インデノ[1,2-b]キノリンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合し、その活性を阻害し、さまざまな生物学的効果をもたらす可能性があります。たとえば、がん細胞の増殖に関与する特定のキナーゼを阻害し、それにより抗がん効果を発揮する可能性があります。 正確な経路と分子標的は、特定の用途とコンテキストによって異なる場合があります .
類似化合物との比較
類似化合物
2-フルオロ-10-(ピペリジン-1-イル)-11H-インデノ[1,2-b]キノリン: 他のインデノキノリン誘導体とピペリジン含有化合物と類似点を共有しています。
キノリン誘導体: これらの化合物は、しばしば類似の生物活性を示し、創薬に使用されます。
ピペリジン誘導体: さまざまな医薬品に存在する薬理学的特性で知られています
独自性
2-フルオロ-10-(ピペリジン-1-イル)-11H-インデノ[1,2-b]キノリンの独自性は、その官能基と構造的特徴の特定の組み合わせにあり、これは独自の化学的および生物学的特性を付与します。 これは、さまざまな科学分野における研究開発にとって貴重な化合物になります .
特性
CAS番号 |
853331-14-3 |
|---|---|
分子式 |
C21H19FN2 |
分子量 |
318.4 g/mol |
IUPAC名 |
2-fluoro-10-piperidin-1-yl-11H-indeno[1,2-b]quinoline |
InChI |
InChI=1S/C21H19FN2/c22-15-8-9-16-14(12-15)13-18-20(16)23-19-7-3-2-6-17(19)21(18)24-10-4-1-5-11-24/h2-3,6-9,12H,1,4-5,10-11,13H2 |
InChIキー |
TYBDOAFPHIOJFQ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=C3CC4=C(C3=NC5=CC=CC=C52)C=CC(=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide](/img/structure/B11941762.png)

![1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11941773.png)


![1-(2,3-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941782.png)




![tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11941829.png)

